N'-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide
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Overview
Description
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is a complex organic compound that features an anthracene moiety linked to an acetohydrazide group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide typically involves the condensation of anthracene-9-carbaldehyde with 2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. The anthracene moiety can intercalate into DNA, disrupting its structure and function. Additionally, the hydrazide group can form covalent bonds with protein residues, potentially inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene-9-carbaldehyde: A precursor in the synthesis of N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide.
2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide: Another precursor used in the synthesis.
Anthraquinone derivatives: Products of the oxidation of the anthracene moiety.
Uniqueness
N’-[(E)-anthracen-9-ylmethylidene]-2-(2-methyl-1,3-dioxan-2-yl)acetohydrazide is unique due to its combination of an anthracene moiety with a hydrazide group, which imparts both fluorescent properties and the ability to form covalent bonds with biological molecules. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methyl-1,3-dioxan-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-22(26-11-6-12-27-22)14-21(25)24-23-15-20-18-9-4-2-7-16(18)13-17-8-3-5-10-19(17)20/h2-5,7-10,13,15H,6,11-12,14H2,1H3,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFMQHPTNNLFAU-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCCO1)CC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCCO1)CC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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